molecular formula C19H21N3O3 B2995465 Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate CAS No. 889946-60-5

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Cat. No.: B2995465
CAS No.: 889946-60-5
M. Wt: 339.395
InChI Key: SQULMHFSDCFJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C19H21N3O3 and a molecular weight of 339.39 g/mol . This compound is known for its unique structure, which includes a benzoylpiperazine moiety attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-(4-benzoylpiperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
  • Methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate

Uniqueness

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is unique due to the presence of the benzoylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential activities.

Properties

IUPAC Name

methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULMHFSDCFJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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